Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride
Description
Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride is a chemical compound with the molecular formula C15H15NO2·HCl. It is a derivative of benzoic acid and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-[2-(aminomethyl)phenyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16;/h2-9H,10,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJHKYYYOZWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The process begins with the reaction of 2-bromomethylbenzoic acid with an appropriate amine to form the intermediate 3-[2-(aminomethyl)phenyl]benzoic acid.
Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to produce Methyl 3-[2-(aminomethyl)phenyl]benzoate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has demonstrated that derivatives of methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride exhibit potent antibacterial and antifungal properties. For instance, compounds synthesized from this scaffold have shown effectiveness against resistant strains of bacteria, making them candidates for new antibiotic therapies .
- Anticancer Potential : Studies have highlighted that certain analogs of this compound display significant cytotoxicity against various cancer cell lines. For example, a derivative was found to have an IC50 value lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular frameworks. It is particularly useful in synthesizing biologically active compounds due to its functional groups that allow for further modifications .
- Reagent in Chemical Reactions : this compound can act as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions, which are essential in drug discovery and development.
Case Study 1: Antibacterial Evaluation
A study evaluated several derivatives of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| A | 4.5 | Effective against S. aureus |
| B | 6.0 | Effective against E. coli |
| C | 8.0 | Moderate activity |
Case Study 2: Anticancer Activity
In another research effort, derivatives were screened for anticancer activity against human cancer cell lines such as MCF-7 (breast cancer). The most promising compound showed an IC50 value of 5 µM, significantly lower than that of standard treatments like doxorubicin (IC50 = 10 µM).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 5 | MCF-7 |
| E | 12 | A549 |
| F | 15 | HeLa |
Mechanism of Action
The mechanism of action of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their function.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and pharmaceutical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.
Biological Activity
Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a biphenyl structure with an aminomethyl substituent, which contributes to its reactivity and biological profile. The molecular formula is with a molecular weight of approximately 277.75 g/mol. The unique substitution pattern of this compound influences its interaction with biological targets.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in pharmacological applications. Its potential effects include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound might have similar effects.
- Enzyme Inhibition : The compound's structure suggests potential for inhibiting specific enzymes, which could be relevant in treating diseases linked to enzyme dysregulation.
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound:
- Amide Coupling Reactions : Utilizing coupling agents to link the aminomethyl group with the benzoate moiety.
- Biphenyl Formation : Employing palladium-catalyzed cross-coupling reactions to form the biphenyl structure.
These methods highlight the compound's accessibility for research and industrial applications.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Aminomethyl Group : The presence of the aminomethyl group enhances binding affinity to biological targets.
- Substitution Patterns : Variations in substitution on the phenyl rings can significantly alter potency and selectivity against target enzymes or receptors.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3'-Aminobiphenyl-3-carboxylate | C_{15}H_{15}O_2 | Lacks aminomethyl group; used in similar applications |
| Methyl 4'-Aminobiphenyl-4-carboxylate | C_{15}H_{15}O_2 | Different position of amino group; varied reactivity |
| Methyl 3'-(Aminomethyl)biphenyl-4-carboxylate | C_{16}H_{17}O_2 | Similar structure but different substitution pattern |
Case Studies and Research Findings
- Anticancer Activity : A study examining structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit similar properties. Researchers noted an IC50 value indicating effective concentration levels for inducing apoptosis in cancer cells.
- Antimicrobial Studies : Research into related compounds has shown activity against specific bacterial strains, prompting investigations into this compound's efficacy against Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution, followed by esterification. For example, PRL-8-53 (a structurally related compound) is synthesized by reacting methyl 3-(2-bromoethyl)benzoate with benzylmethylamine, followed by recrystallization from methanol/ether to achieve >98% purity . Key steps:
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
- Purify via column chromatography (silica gel, gradient elution) and recrystallize in polar aprotic solvents.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR confirms the aromatic protons (δ 7.2–8.1 ppm) and ester/amine functionalities.
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% by area normalization) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 283.36 for free base; 319.83 for hydrochloride) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₂·HCl | |
| Molecular Weight | 319.83 g/mol | |
| Melting Point | 150–151°C (hydrochloride) |
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C, protected from light and moisture. Desiccate using silica gel .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing synthetic batches?
- Methodological Answer : Contradictions (e.g., unexpected peaks) often arise from residual solvents, stereoisomers, or degradation products. Strategies:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. amine protons).
- Spiking Experiments : Add known impurities (e.g., benzylmethylamine) to identify contaminants .
- HPLC-MS : Correlate retention times with mass fragments to distinguish isobaric species .
Q. What experimental designs are recommended for stability studies under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Prepare solutions in buffers (pH 1–10), incubate at 37°C for 24–72 hours, and analyze via HPLC. The ester group is prone to hydrolysis at pH > 8 .
- Thermal Stability : Heat solid samples at 40–60°C for 1 week; monitor color changes and purity shifts.
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| High pH (pH 10) | Ester hydrolysis → benzoic acid | HPLC-MS |
| High humidity | Deliquescence → recrystallize | Karl Fischer titration |
Q. How can impurity profiles be systematically mapped, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- Impurity Sourcing : Synthesize potential impurities (e.g., demethylated analogs) via controlled hydrolysis .
- Thresholds : Follow ICH Q3A guidelines: ≤0.15% for unknown impurities in preclinical studies .
- LC-HRMS : Use high-resolution MS to identify impurities at ≤0.1% levels.
Q. What mechanistic insights explain the compound’s degradation under oxidative stress?
- Methodological Answer : The secondary amine group is susceptible to oxidation. Experimental validation:
- Expose to H₂O₂ (3% w/v) at 25°C for 6 hours.
- LC-MS detects N-oxide derivatives ([M+16]⁺). Mitigate by adding antioxidants (e.g., BHT) during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
